Itic-M
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Overview
Description
Preparation Methods
The synthesis of Itic-M involves a Knoevenagel condensation reaction. The process starts with the preparation of the core structure, indacenodithienothiophene, which is then functionalized with various side chains and end-capping groups. Industrial production methods typically involve high-throughput techniques such as blade coating, which allows for the fabrication of solar cells with high power conversion efficiencies .
Chemical Reactions Analysis
Itic-M undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the electronic properties of this compound, affecting its performance in solar cells.
Substitution: Substitution reactions, particularly on the phenyl rings, can lead to the formation of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Itic-M has a wide range of scientific research applications, including:
Biology: Research is ongoing to explore the potential biological applications of this compound, particularly in the field of bioelectronics.
Medicine: While not yet widely used in medicine, this compound’s unique electronic properties make it a candidate for future medical applications.
Mechanism of Action
The mechanism of action of Itic-M in organic solar cells involves its role as an electron acceptor. This compound forms an alloy-like composite with other materials, such as Y6, but leaves individual Y6 acceptors to conduct charge transfer with polymer donors like PM6. This improves the open-circuit voltage (Voc) but may decrease the short-circuit current (Jsc) due to poor charge transfer capacity of this compound . The energy transfer from the polymer donor to this compound exists in the active layers, which can suppress exciton dissociation .
Comparison with Similar Compounds
Itic-M is part of the ITIC family of non-fullerene acceptors, which also includes compounds like ITIC, ITIC-Th, and ITIC-2F. Compared to these compounds, this compound has a higher energy level with an elevated lowest unoccupied molecular orbital (LUMO) level, which increases the open-circuit voltage for organic photovoltaic devices . Other similar compounds include O-IDTBR, EH-IDTBR, and O-IDFBR, which have variations in their side chains and end-capping groups . The main differences between these compounds lie in their electronic properties, solubility, and miscibility with polymer donors .
Properties
Molecular Formula |
C96H86N4O2S4 |
---|---|
Molecular Weight |
1456.0 g/mol |
IUPAC Name |
2-[(2Z)-2-[[20-[(Z)-[3-(dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C96H86N4O2S4/c1-7-11-15-19-23-61-29-37-67(38-30-61)95(68-39-31-62(32-40-68)24-20-16-12-8-2)81-53-78-82(54-77(81)91-87(95)93-83(105-91)51-71(103-93)49-79-85(65(55-97)56-98)75-47-59(5)27-45-73(75)89(79)101)96(69-41-33-63(34-42-69)25-21-17-13-9-3,70-43-35-64(36-44-70)26-22-18-14-10-4)88-92(78)106-84-52-72(104-94(84)88)50-80-86(66(57-99)58-100)76-48-60(6)28-46-74(76)90(80)102/h27-54H,7-26H2,1-6H3/b79-49-,80-50- |
InChI Key |
POPQTDZOTZRWQX-SLEPYUFOSA-N |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=C(C7=O)C=CC(=C8)C)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=C(C7=O)C=CC(=C8)C)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Origin of Product |
United States |
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